molecular formula C26H28ClNO B094539 Zuclomiphene CAS No. 15690-55-8

Zuclomiphene

カタログ番号: B094539
CAS番号: 15690-55-8
分子量: 406.0 g/mol
InChIキー: GKIRPKYJQBWNGO-QPLCGJKRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zuclomiphene (cis-clomiphene) is one of the two stereoisomers of clomiphene citrate, a selective estrogen receptor modulator (SERM) used clinically for ovulation induction and off-label for male hypogonadism . Clomiphene citrate is a racemic mixture containing ~40% this compound and ~60% enclomiphene (trans-clomiphene) . Structurally, this compound is distinguished by its cis-configuration, which confers distinct pharmacokinetic and pharmacodynamic properties. Notably, this compound exhibits a significantly longer elimination half-life (~30 days) compared to enclomiphene (~5 days) due to its lipophilicity (logP = 6.0), enterohepatic recycling, and sequestration into adipose tissue . This persistence contributes to prolonged systemic exposure, with this compound detectable in urine for up to 8 months post-administration in some individuals .

化学反応の分析

反応の種類: クロミフェンは、水酸化、N-酸化、脱ハロゲン化、カルボキシル化、水素化、メトキシ化、N-脱アルキル化などのさまざまな化学反応を起こします . これらの反応は主に、シトクロムP450酵素、特にCYP3A4とCYP2D6によって触媒されます .

一般的な試薬と条件:

    水酸化: CYP3A4とCYP2D6によって触媒され、通常は酸素とNADPHの存在下で行われます。

    N-酸化: 過酸化水素などの酸化剤を使用します。

    脱ハロゲン化: 通常、亜鉛粉末などの還元剤を使用して行われます。

    カルボキシル化: 二酸化炭素と適切な塩基が必要です。

    水素化: 水素ガスとパラジウムなどの金属触媒を使用します。

    メトキシ化: メタノールと硫酸などの強酸を使用します。

    N-脱アルキル化: CYP3A4とCYP2D6によって触媒され、通常は酸素とNADPHの存在下で行われます。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな水酸化された、N-酸化された、および脱アルキル化された代謝物が含まれます .

科学的研究の応用

Therapeutic Use in Male Hypogonadism

Zuclomiphene is primarily studied for its effects on male hypogonadism, a condition characterized by low testosterone levels. It is often used off-label to increase testosterone levels and restore sperm counts in men.

Clinical Studies and Findings

  • Hormonal Effects : A study indicated that long-term clomiphene citrate therapy, which includes this compound, resulted in significant changes in hormone levels. In men receiving clomiphene citrate, the median concentration of this compound was found to be significantly higher than that of its counterpart, enclomiphene, with a ratio of approximately 20:1 . This suggests that this compound may play a predominant role in the hormonal alterations observed during treatment.
  • Sperm Preservation : In clinical trials comparing enclomiphene and testosterone treatments, men treated with enclomiphene maintained higher sperm counts compared to those receiving testosterone gel. This highlights this compound's potential as a fertility-preserving treatment option for men with secondary hypogonadism .
StudyTreatment GroupAverage Testosterone IncreaseSperm Count Change
Kaminetsky et al. (2013)EnclomipheneSignificant increaseMaintained sperm counts
Kim et al. (2015)Enclomiphene vs Testosterone GelNormal range achievedEnclomiphene: +11.7% density; Testosterone: -56.6%

Management of Side Effects in Prostate Cancer Treatment

This compound has also been investigated for its potential to mitigate the side effects associated with androgen deprivation therapy (ADT) in patients with metastatic castration-resistant prostate cancer (mCRPC).

Case Studies and Observations

  • Estrogenic Side Effects : ADT can lead to adverse effects such as hot flashes due to reduced estrogen levels. A Phase II study evaluated the use of this compound citrate to counteract these effects by acting as a weak estrogen agonist
    3
    .
    The findings suggested that this compound could help alleviate some of the discomfort caused by hormonal fluctuations during ADT.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is distinct from that of other clomiphene isomers, particularly concerning its half-life and estrogenic activity.

  • Half-Life : this compound has a longer half-life compared to enclomiphene, which may result in prolonged effects and side effects beyond the therapeutic window . This characteristic necessitates careful consideration when prescribing this compound for treatment.
  • Toxicological Properties : The different biochemical properties of this compound compared to enclomiphene indicate that it may have varying toxicological profiles, which could impact its safety and efficacy in clinical applications .

類似化合物との比較

Pharmacological Properties

Estrogenic vs. Anti-Estrogenic Activity

  • Zuclomiphene : Demonstrates mixed estrogenic and anti-estrogenic effects. In rat uterine models, it acts as a partial agonist, stimulating epithelial cell hypertrophy but with lower potency than estradiol (EC₅₀: 65 µg vs. 0.35 µg for estradiol) .
  • Enclomiphene : Primarily anti-estrogenic, blocking estradiol-induced uterine weight gain while weakly agonizing epithelial cell growth (EC₅₀: 25 µg) .
  • Clomiphene Citrate (Racemic Mixture) : Combines the effects of both isomers, resulting in net anti-estrogenic activity in reproductive tissues but estrogenic effects in bone and liver .

Antiviral Activity Against Ebola Virus (EBOV)

Both isomers inhibit EBOV entry and replication with similar potency:

Compound IC₅₀ (EBOV trVLP Infection) IC₅₀ (EBOV VLP Entry)
Clomiphene Citrate 1.2 µM 1.4 µM
This compound 1.0 µM 1.2 µM
Enclomiphene 1.0 µM 1.2 µM

Data derived from HEK 293T/17 cell assays .

Pharmacokinetic Profiles

Parameter This compound Enclomiphene Clomiphene Citrate
Half-Life ~30 days ~5 days ~10 hours
Tissue Persistence Prolonged (adipose, ocular) Short-lived Intermediate
Urinary Detection Up to 261 days post-dose <28 days post-dose ~14 days post-dose
Key Metabolites 4-Hydroxy-zuclomiphene 4-Hydroxy-enclomiphene Both metabolites

Data from preclinical and clinical studies .

Adverse Effects

  • This compound: Strongly associated with estrogenic side effects (e.g., mood disturbances, visual abnormalities) and prolonged detection in drug tests (Table 2) .
  • Enclomiphene : Better tolerated, with transient side effects (e.g., headache, nausea) .

Table 2. Urinary Detection of this compound Post-Clomiphene Administration

Subject This compound Concentration (pg/mL) Detection Day
13 1727 175.4
17 236.9 1762
24 151.5 LOD*

LOD (Limit of Detection) = 50 pg/mL .

Emerging Research Directions

  • Oncology : this compound is being evaluated in combination with sabizabulin for metastatic castration-resistant prostate cancer .
  • Neurobiology : Both isomers upregulate SNCA mRNA (encoding α-synuclein) in neuronal cells, implicating clomiphene in Parkinson’s disease pathways .
  • Infectious Diseases : Both isomers show promise as broad-spectrum antivirals against filoviruses (EBOV, Marburg) .

生物活性

Zuclomiphene (ZuC), a stereoisomer of clomiphene citrate, is primarily recognized for its role as an estrogen receptor agonist. This article delves into the biological activity of this compound, examining its effects on reproductive health, hormonal modulation, and potential therapeutic applications.

Overview of this compound

This compound is one of the two isomers of clomiphene citrate, with the other being enclomiphene (EnC). While EnC acts as an estrogen receptor antagonist, ZuC exhibits agonistic properties. This dual action contributes to its complex biological profile, influencing various physiological processes.

This compound's mechanism involves binding to estrogen receptors (ERs), primarily ERα and ERβ. Studies have shown that ZuC can stimulate ERα, leading to estrogenic effects at lower concentrations while exhibiting antagonistic properties at higher doses. This behavior suggests a nuanced role in modulating estrogenic activity in target tissues.

Table 1: Comparison of Biological Activities of Clomiphene Isomers

Isomer Estrogenic Activity Mechanism Effects on Hormones
This compound AgonistERα stimulationInhibits LH and testosterone secretion
Enclomiphene AntagonistERα inhibitionStimulates LH and testosterone secretion

Effects on Reproductive Health

Research indicates that this compound has significant effects on male reproductive health. A study involving immature male rats demonstrated that ZuC treatment inhibited testicular growth and spermatogenesis at various developmental stages. Specifically, ZuC was found to suppress the weight gain of reproductive organs and alter hormone levels, particularly luteinizing hormone (LH) and testosterone .

In a clinical context, this compound has been evaluated for its efficacy in treating secondary hypogonadism. A study involving baboons showed that administration of ZuC did not significantly increase serum testosterone levels but did lead to an increase in serum cholesterol levels . This contrasts with the effects observed with EnC and clomiphene, which effectively raised testosterone levels while reducing cholesterol.

Case Study: Infertility Treatment

A notable case involved a 30-year-old male athlete treated with clomiphene for infertility. After two months of treatment with clomiphene (containing both isomers), he tested positive for clomiphene several weeks post-treatment, highlighting the drug's lingering effects in the system . This underscores the importance of understanding the pharmacokinetics and biological activity of both isomers in clinical applications.

Clinical Applications and Research Findings

Recent studies have explored the potential of this compound in various therapeutic contexts:

  • Hormonal Modulation : Long-term clomiphene therapy has shown significant alterations in serum concentrations of both ZuC and EnC, with ZuC being predominant. This finding suggests that selective use of ZuC could be beneficial in managing conditions like hypogonadism without adversely affecting cholesterol levels .
  • Comparative Efficacy : In clinical trials comparing enclomiphene to testosterone therapy, enclomiphene demonstrated superior preservation of sperm count among treated men, suggesting that this compound's agonistic properties may contribute positively to fertility outcomes .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the pharmacokinetic profile of zuclomiphene in human subjects?

  • Methodological Answer: Use longitudinal cohort studies with repeated urine sampling to track this compound clearance. Ensure inclusion of control groups (e.g., placebo or enclomiphene cohorts) to isolate isomer-specific effects. Standardize urine specific gravity (SG) normalization to account for hydration variability . Follow guidelines for experimental reproducibility, such as detailing analytical methods (e.g., LC-MS/MS with LOD ≤50 pg/mL) and providing raw data in supplementary materials .

Q. What analytical techniques are most reliable for detecting this compound in biological samples?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity (LOD 50 pg/mL) and specificity for isomer differentiation. Validate methods using spiked matrices and cross-reference with isotopic labeling to confirm recovery rates. Report SG-normalized urinary concentrations to mitigate dilution effects .

Q. How can researchers ensure comprehensive literature reviews on this compound’s mechanisms?

  • Methodological Answer: Utilize academic databases (PubMed, SciFinder) and prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry). Focus on studies detailing isomer-specific estrogenic/anti-estrogenic activities and pharmacokinetic variability. Avoid non-peer-reviewed sources like .

Q. What statistical approaches are suitable for analyzing this compound’s variable urinary excretion data?

  • Methodological Answer: Apply nonparametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use survival analysis to model detection windows and Kaplan-Meier curves for clearance timelines. Address outliers via sensitivity analyses .

Q. How should ethical considerations be addressed in this compound trials involving human participants?

  • Methodological Answer: Obtain IRB approval and document informed consent, emphasizing potential long-term detection in urine. Follow protocols from for participant selection (e.g., exclusion criteria for adipose tissue variability) and ensure transparency in adverse effect reporting .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound excretion data, such as undetectable-to-detectable fluctuations post-washout?

  • Methodological Answer: Investigate factors like enterohepatic recycling and adipose sequestration via lipid solubility (logP = 6.0). Use compartmental pharmacokinetic modeling to simulate slow-release kinetics. Validate hypotheses with fat biopsy correlations in animal models .

Q. What experimental designs can isolate this compound’s estrogenic effects from enclomiphene’s anti-estrogenic actions in vivo?

  • Methodological Answer: Employ CRISPR-edited estrogen receptor (ER)-negative cell lines or ER-knockout animal models. Co-administer selective ER modulators (SERMs) to block this compound-specific pathways. Measure downstream biomarkers (e.g., LH/FSH levels) to quantify hypothalamic-pituitary-axis modulation .

Q. How do confounding variables (e.g., BMI, hydration) impact this compound’s detection window in diverse populations?

  • Methodological Answer: Stratify participants by BMI and SG in subgroup analyses. Use multivariate regression to adjust for covariates. Replicate findings in cohorts with controlled hydration protocols .

Q. What methodologies improve reproducibility in this compound studies, given its lipophilicity and tissue sequestration?

  • Methodological Answer: Standardize lipid extraction protocols for tissue samples. Publish detailed chromatographic parameters (e.g., column type, mobile phase) and share raw spectra in open-access repositories. Cross-validate results across labs using blinded samples .

Q. How can researchers address this compound’s long-term pharmacodynamic effects despite its urinary clearance?

  • Methodological Answer: Conduct longitudinal studies tracking ER activation markers (e.g., endometrial thickness) months post-administration. Use PET imaging with ER-targeted radiotracers to visualize tissue-specific activity .

特性

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRPKYJQBWNGO-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317947
Record name Zuclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

15690-55-8, 911-45-5
Record name Zuclomiphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15690-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclomiphene [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclomiphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clomifene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOMIPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JU1DU3652
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 116.5-118 °C /CITRATE/
Record name CLOMIPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zuclomiphene
Reactant of Route 2
Zuclomiphene
Reactant of Route 3
Zuclomiphene
Reactant of Route 4
Zuclomiphene
Reactant of Route 5
Reactant of Route 5
Zuclomiphene
Reactant of Route 6
Reactant of Route 6
Zuclomiphene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。